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Compound of Interest

Compound Name:
N-Cyclopentyl-1,4-diazepane-1-

carboxamide

Cat. No.: B7938757 Get Quote

Executive Summary
Diazepane carboxamides represent a privileged scaffold in medicinal chemistry, frequently

serving as core structures for P2X7 antagonists, CGRP inhibitors, and other CNS-active

agents. However, the conformational flexibility of the seven-membered diazepane ring

(interconverting between chair, boat, and twist-boat forms) combined with the hydrogen-

bonding potential of the carboxamide moiety presents unique challenges in solid-form

selection.

This guide provides a rigorous, field-proven framework for the salt selection and crystallization

of diazepane carboxamides. It moves beyond generic screening to address the specific

physicochemical properties of this scaffold, ensuring the isolation of thermodynamically stable,

bioavailable crystalline salts.

Pre-Formulation Intelligence: The Diazepane
Scaffold
Before initiating wet chemistry, one must understand the molecular drivers of crystallization for

this specific class.

Structural Dynamics & Basicity
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The Basicity Differential: In a typical 1,4-diazepane-1-carboxamide, the N1 nitrogen is

acylated (part of the urea/amide linkage) and is essentially non-basic. The salt-forming

potential lies almost exclusively at the N4 position (distal amine).

Conformational Locking: The unprotonated diazepane ring is highly flexible. Protonation at

N4 often "locks" the ring into a specific conformation via intramolecular hydrogen bonding or

ionic interactions, significantly increasing the lattice energy and melting point.

pKa Considerations: The N4 amine typically exhibits a pKa between 8.5 and 9.5. To ensure

complete proton transfer (and avoid co-crystal formation), select counter-acids with a pKa at

least 2 units lower (pKa < 6.5).

Counter-Ion Selection Library
Avoid random screening. Use this tiered approach based on the diazepane scaffold's history of

successful crystallization:

Tier Counter-Ion (Acid)
Rationale for Diazepane
Carboxamides

1 (Primary) Hydrochloric Acid (HCl)

High lattice energy; Cl⁻ fits

well in the crystal packing of

small heterocyclic salts.

1 (Primary) Fumaric Acid

Dicarboxylic acid; capable of

bridging two diazepane

cations, stabilizing the lattice.

2 (Secondary) L-Tartaric Acid

Chiral resolution potential;

excellent H-bond

donor/acceptor density.

2 (Secondary) Methanesulfonic Acid

Good for lipophilic bases;

prevents "oiling out" common

with flexible rings.

3 (Specialized) Tosylic Acid

Adds aromatic bulk to facilitate

pi-stacking if the API is lacking

aromaticity.
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Workflow Visualization: Salt Screening Logic
The following decision tree outlines the logical flow for selecting the optimal crystallization

method based on initial solubility and pKa data.

Start: Diazepane Carboxamide Free Base

Calculate/Measure pKa of N4

Select Acid (ΔpKa > 2)

Solubility Assessment

Method A: Reactive Crystallization
(High Solubility)

Soluble in EtOH/MeOH

Method B: Anti-Solvent Addition
(Medium Solubility)

Soluble in DCM/THF

Method C: Vapor Diffusion
(Low Solubility/X-ray)

Poor Solubility

Characterization (PXRD, DSC, NMR)

Click to download full resolution via product page

Figure 1: Strategic decision tree for selecting crystallization methodologies based on

physicochemical properties.

Detailed Experimental Protocols
Protocol A: Reactive Crystallization (Scale-Up Ready)
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Best for: HCl, Mesylate, and Tosylate salts where the acid is available in anhydrous alcoholic

solutions.

Reagents:

Diazepane Carboxamide Free Base (1.0 eq)

Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) - Anhydrous

Acid: 1.05 eq (e.g., 4M HCl in Dioxane or 1M Methanesulfonic acid in EtOH)

Procedure:

Dissolution: Dissolve the free base in the minimum volume of hot IPA (60°C). Ensure the

solution is clear. If particles remain, filter through a 0.45 µm PTFE syringe filter.

Acid Addition: While stirring at 500 RPM, slowly add the acid solution dropwise over 10

minutes.

Critical Step: Observe for immediate precipitation. If amorphous gum forms (oiling out),

immediately reheat to redissolve and slow the addition rate.

Nucleation Induction:

Cool the solution to room temperature at a controlled rate (10°C/hour).

If no crystals appear at 25°C, seed with <1 mg of crude salt (if available) or scratch the

glass wall.

Maturation: Stir the slurry for 12-24 hours. This "Ostwald ripening" allows the conversion of

metastable polymorphs to the stable form.

Isolation: Filter the solids under vacuum. Wash with cold IPA (0°C).

Drying: Dry in a vacuum oven at 40°C for 24 hours. Note: Check TGA post-drying to ensure

no solvate desolvation occurred.

Protocol B: Vapor Diffusion (For Single Crystal Growth)
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Best for: Obtaining X-ray quality crystals for absolute configuration determination.

Concept: Slow diffusion of a volatile anti-solvent into a solution of the salt minimizes kinetic

trapping, yielding high-quality prisms or needles.

Setup:

Inner Vial: Dissolve 20 mg of the Diazepane salt in 0.5 mL of a "Good Solvent" (e.g.,

Methanol or DMF). Place this in a small 2 mL HPLC vial.

Outer Vessel: Place the open inner vial inside a larger 20 mL scintillation vial.

Anti-Solvent: Add 5 mL of a volatile "Bad Solvent" (e.g., Diethyl Ether or Pentane) to the

outer vial. Ensure the liquid level of the outer vial is lower than the rim of the inner vial.

Seal & Wait: Cap the outer vial tightly. Store in a vibration-free, dark environment at 20°C.

Timeline: Crystals should form over 3-14 days as the ether diffuses into the methanol, slowly

increasing supersaturation.

Critical Optimization: Metastable Zone Width
(MSZW)
For robust scale-up, determining the MSZW is non-negotiable. This defines the "safe"

operating window where crystal growth occurs without uncontrolled nucleation.

Experimental Workflow for MSZW
Apparatus: Automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probe.

Saturation: Prepare a saturated solution of the salt at 20°C.

Heating: Heat at 0.5°C/min until turbidity disappears (Clear Point).

Cooling: Cool at 0.5°C/min until turbidity reappears (Cloud Point).

Data Analysis: The difference between the Clear Point and Cloud Point is the MSZW.
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Insight: Diazepane salts often exhibit a wide MSZW (>15°C) due to slow nucleation

kinetics. This necessitates the use of seeding at 5°C below the saturation curve to ensure

batch-to-batch consistency.

Dissolve API
(T > Saturation Temp)

Cool to
Seeding Temp

Add Seeds
(0.5 wt%)

Age (Isothermal)
1-2 Hours

Linear Cooling
(0.2°C/min)

Filtration &
Drying

Click to download full resolution via product page

Figure 2: Optimized cooling crystallization profile with seeding intervention.

Troubleshooting Common Issues
Observation Root Cause Corrective Action

Oiling Out

Phase separation occurs

before crystallization (Liquid-

Liquid Phase Separation).

1. Increase temperature to

redissolve.2. Switch to a less

polar anti-solvent.3. Use

"Protocol A" with slower acid

addition.

Gelation

Formation of 3D H-bond

networks (common with

carboxamides).

1. Apply high-shear mixing.2.

Add a chaotropic solvent (e.g.,

5% water) to disrupt the gel

network.3. Use ultrasound

(sonocrystallization).

Hygroscopicity
Salt absorbs moisture,

deliquescing.

1. Avoid HCl; switch to non-

hygroscopic counter-ions like

Fumarate or Phosphate.2.

Isolate as a stable hydrate if

possible.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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